1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H20N6OS and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea represents a novel class of bioactive compounds with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential applications in drug development.
Chemical Structure and Properties
The compound features a unique structure that combines a phenylpropyl group with a triazolo-pyridazine moiety. The presence of the thiophene ring enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinase pathways, particularly those involved in cancer progression. Kinases such as c-Met and VEGFR-2 are critical targets in oncology due to their roles in tumor growth and metastasis.
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 0.98 ± 0.08 | c-Met inhibition |
MCF-7 (Breast) | 1.05 ± 0.17 | VEGFR-2 inhibition |
HeLa (Cervical) | 1.28 ± 0.25 | Apoptosis induction |
The compound exhibited significant antiproliferative effects, with IC50 values indicating potent activity against these cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry assays and Western blot analysis .
Inhibitory Effects on Kinases
The compound's inhibitory effects on kinases were assessed using enzymatic assays:
Kinase | IC50 (nM) |
---|---|
c-Met | 26.00 |
VEGFR-2 | 2.6 |
These results highlight the compound's potential as a dual inhibitor targeting both c-Met and VEGFR-2, which are crucial in cancer signaling pathways .
Case Studies
Several case studies illustrate the compound's potential:
- Study on A549 Cells : In vitro studies showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicating apoptosis.
- MCF-7 Cell Line Evaluation : The compound was tested for its ability to inhibit proliferation in MCF-7 cells, leading to a notable reduction in cell growth and induction of apoptotic markers.
- HeLa Cell Line Analysis : Flow cytometry analysis confirmed that the compound caused cell cycle arrest and increased late-stage apoptosis in HeLa cells.
Propiedades
IUPAC Name |
1-(3-phenylpropyl)-3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c27-20(21-12-4-8-15-6-2-1-3-7-15)22-14-19-24-23-18-11-10-16(25-26(18)19)17-9-5-13-28-17/h1-3,5-7,9-11,13H,4,8,12,14H2,(H2,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTSMPVCBLHXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.